N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(4-methoxybenzyl)oxalamide
Description
Properties
IUPAC Name |
N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-N-[(4-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c1-14-4-7-16(23-10-3-11-29(23,26)27)12-18(14)22-20(25)19(24)21-13-15-5-8-17(28-2)9-6-15/h4-9,12H,3,10-11,13H2,1-2H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQDKDCZHSLVRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(4-methoxybenzyl)oxalamide is a synthetic compound that belongs to the class of oxalamides. It features a complex structure that includes a dioxidoisothiazolidin moiety and is being investigated for its potential biological activities, particularly in the field of cancer therapeutics. This article explores its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-N-(4-methoxybenzyl)oxamide. Its molecular formula is with a molecular weight of 393.48 g/mol. The structure can be represented as follows:
Chemical Structure
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . The compound is believed to bind to the active site of CDK2, inhibiting its activity and disrupting the cell cycle, particularly affecting the transition from the G1 phase to the S phase. This disruption can lead to cell cycle arrest, which is crucial for preventing uncontrolled cell proliferation often seen in cancer cells.
Anticancer Potential
Research indicates that this compound exhibits significant anticancer properties due to its ability to inhibit CDK2. By preventing the phosphorylation of target proteins necessary for cell cycle progression, it may induce apoptosis in cancer cells. Studies have shown that compounds targeting CDK2 can be effective in various cancer models, suggesting potential therapeutic applications for this oxalamide derivative.
Other Biological Activities
In addition to its anticancer effects, preliminary studies suggest that this compound may possess anti-inflammatory and antimicrobial activities. These properties could broaden its application in treating various diseases beyond cancer.
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1: In vitro evaluation of CDK inhibition | Demonstrated significant inhibition of CDK2 activity, leading to cell cycle arrest in cancer cell lines. |
| Study 2: Antimicrobial activity assessment | Showed promising results against specific bacterial strains, indicating potential use as an antimicrobial agent. |
| Study 3: Anti-inflammatory effects | Indicated reduced inflammatory markers in animal models, suggesting therapeutic benefits in inflammatory diseases. |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations :
- Sulfone vs. Thiazole/Thieno Rings: The target compound’s 1,1-dioxidoisothiazolidin-2-yl group distinguishes it from sulfur-containing analogs like thiazole (e.g., compound 8 in ) or thieno-pyrazol (CAS 899733-13-2 ). Sulfone groups enhance polarity and metabolic stability compared to thioethers.
- Lipophilicity : The 4-methoxybenzyl group in the target compound and analogs like S336 increases lipophilicity, which may improve blood-brain barrier penetration compared to polar substituents (e.g., hydroxyethyl in compound 8 ).
Q & A
Q. Q1. What are the optimal synthetic routes and reaction conditions for synthesizing N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(4-methoxybenzyl)oxalamide?
A1: The compound can be synthesized via multi-step protocols involving:
- Condensation reactions : Use of potassium carbonate in dimethylformamide (DMF) to facilitate nucleophilic substitution, as described for analogous oxalamide derivatives .
- Stepwise coupling : Sequential addition of chloroacetylated intermediates to a thiazolidinedione core under reflux conditions, monitored by TLC for reaction completion .
- Recrystallization : Purification via absolute ethanol or THF to isolate the final product .
Key parameters include stoichiometric ratios (e.g., 1.5:1 molar excess of chloroacetylated intermediates) and temperature control (room temperature to reflux) to avoid side reactions .
Q. Q2. What spectroscopic techniques are critical for characterizing the structural integrity of this compound?
A2: Essential techniques include:
- FT-IR : Identification of functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for oxalamide, S=O stretch at ~1150–1250 cm⁻¹ for the dioxidoisothiazolidinyl group) .
- NMR (¹H/¹³C) : Assignments for aromatic protons (δ 6.8–7.5 ppm), methoxy groups (δ ~3.8 ppm), and methyl substituents (δ ~2.3 ppm) .
- Mass spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ peaks) and compare theoretical vs. experimental values (e.g., <0.5% error threshold) .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in spectroscopic data for structurally similar oxalamide derivatives?
A3: Discrepancies in NMR/IR data may arise from:
- Conformational isomerism : Use variable-temperature NMR to detect dynamic equilibria in solution .
- Overlapping signals : Employ 2D NMR (e.g., COSY, HSQC) to deconvolute aromatic proton environments .
- Crystallographic validation : X-ray diffraction to resolve ambiguities in substituent positioning .
Q. Q4. What experimental strategies are recommended for elucidating structure-activity relationships (SAR) of this compound?
A4: SAR studies require:
- Analog synthesis : Modify substituents (e.g., methoxybenzyl group, isothiazolidinyl ring) to assess pharmacological impact .
- Biological assays : Pair synthetic analogs with in vitro targets (e.g., enzyme inhibition assays) to correlate structural features with activity .
- Computational modeling : Docking studies (e.g., AutoDock Vina) to predict binding interactions with target proteins, validated by mutagenesis .
Q. Q5. How can researchers address challenges in purity analysis for this compound?
A5:
- HPLC optimization : Use C18 columns with gradient elution (e.g., water/acetonitrile + 0.1% TFA) to separate polar byproducts .
- Impurity profiling : Compare retention times and MS/MS fragmentation patterns against known synthetic intermediates .
- Stability studies : Monitor degradation under accelerated conditions (e.g., 40°C/75% RH) to identify labile functional groups .
Q. Q6. What methodologies are suitable for evaluating metabolic stability and pharmacokinetic (PK) properties?
A6:
Q. Q7. How should researchers interpret conflicting bioactivity data across different experimental models?
A7:
- Model validation : Cross-test in multiple cell lines (e.g., HEK293 vs. HepG2) to rule out cell-specific artifacts .
- Dose-response curves : Ensure EC₅₀/IC₅₀ values are consistent across replicates .
- Mechanistic studies : Use siRNA knockdown or CRISPR-edited models to confirm target engagement .
Methodological Considerations
Q. Q8. What analytical approaches are recommended for detecting degradation products during long-term storage?
A8:
Q. Q9. How can computational tools enhance the design of derivatives with improved solubility?
A9:
- LogP prediction : Software like MarvinSketch to optimize substituents for lower hydrophobicity .
- Co-crystal screening : Use in silico tools (e.g., Mercury CSD) to identify co-formers for salt/cocrystal formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
